molecular formula C9H6FN B1646437 2-Fluoro-4-vinylbenzonitrile

2-Fluoro-4-vinylbenzonitrile

Cat. No. B1646437
M. Wt: 147.15 g/mol
InChI Key: CDFHUTBMTPIJTK-UHFFFAOYSA-N
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Patent
US07129233B2

Procedure details

A solution of 4-bromo-2-fluorobenzonitrile (4.92 g, 0.0246 mol), vinyltributyltin (0.78 g, 0.246 mol), and tetrakistriphenylphosphine (0.67 g, 0.58 mmol) in 250 mL of toluene was refluxed under nitrogen overnight. The solvent was evaporated and the residue was flash chromatographed on silica gel with heptane:CH2Cl2 (1:1) to pure CH2Cl2. A colourless oil was obtained that crystallised. Yield: 3.0 g (82%).
Quantity
4.92 g
Type
reactant
Reaction Step One
Quantity
0.78 g
Type
reactant
Reaction Step One
[Compound]
Name
tetrakistriphenylphosphine
Quantity
0.67 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[C:4]([F:10])[CH:3]=1.[CH:11]([Sn](CCCC)(CCCC)CCCC)=[CH2:12]>C1(C)C=CC=CC=1>[F:10][C:4]1[CH:3]=[C:2]([CH:11]=[CH2:12])[CH:9]=[CH:8][C:5]=1[C:6]#[N:7]

Inputs

Step One
Name
Quantity
4.92 g
Type
reactant
Smiles
BrC1=CC(=C(C#N)C=C1)F
Name
Quantity
0.78 g
Type
reactant
Smiles
C(=C)[Sn](CCCC)(CCCC)CCCC
Name
tetrakistriphenylphosphine
Quantity
0.67 g
Type
reactant
Smiles
Name
Quantity
250 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
chromatographed on silica gel with heptane:CH2Cl2 (1:1) to pure CH2Cl2
CUSTOM
Type
CUSTOM
Details
A colourless oil was obtained
CUSTOM
Type
CUSTOM
Details
that crystallised

Outcomes

Product
Name
Type
Smiles
FC1=C(C#N)C=CC(=C1)C=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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